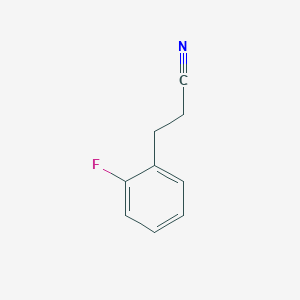

3-(2-Fluorophenyl)propanenitrile

Description

3-(2-Fluorophenyl)propanenitrile (CAS: 877149-83-2) is an aromatic nitrile compound with the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol . Structurally, it consists of a propanenitrile chain (–CH₂–CH₂–CN) attached to a 2-fluorophenyl group. Its IUPAC name is this compound, and it is commonly used as an intermediate in pharmaceutical synthesis, particularly in the preparation of benzodiazepine derivatives like Cinolazepam (a sedative-hypnotic drug) . The fluorine atom at the ortho position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and stability in chemical reactions.

Properties

IUPAC Name |

3-(2-fluorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMNVEDHZFALGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653444 | |

| Record name | 3-(2-Fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877149-83-2 | |

| Record name | 3-(2-Fluorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-(2-Fluorophenyl)propanenitrile has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: Its derivatives are used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(2-Fluorophenyl)propanenitrile exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. Molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The electronic and steric effects of substituents on the phenyl ring significantly alter the compound’s properties. Key comparisons include:

a) 3-(2-Chlorophenyl)propanenitrile

- Structure : Chlorine substituent at the ortho position.

- Molecular Weight : 165.62 g/mol (vs. 149.16 g/mol for the fluoro analog).

- Key Differences :

b) 3-(4-Hydroxy-3-methylphenyl)propanenitrile

- Structure : Contains a hydroxyl (–OH) and methyl (–CH₃) group at the para and meta positions, respectively.

- Molecular Weight : 161.20 g/mol.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

c) 3-(3-Benzoylphenyl)propanenitrile

- Structure : A benzoyl (–C₆H₅CO–) group at the meta position.

- Molecular Weight : 237.28 g/mol.

- Key Differences: The benzoyl group increases molecular weight and introduces conjugation, altering UV absorption properties. Used as an intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis, such as Ketoprofen .

Functional Group Variations on the Propanenitrile Chain

a) 3-[(2-Fluorophenyl)sulfanyl]propanenitrile

- Structure : A sulfur atom (–S–) links the phenyl ring to the propanenitrile chain.

- Molecular Weight : 181.23 g/mol.

- Key Differences :

b) 3-(2-Fluorophenoxy)propanenitrile

- Structure : An oxygen atom (–O–) bridges the phenyl ring and propanenitrile chain.

- Molecular Weight : 165.16 g/mol.

- Applications include polymer chemistry and liquid crystal synthesis .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Comparison

Table 2: Functional Group Impact

Biological Activity

3-(2-Fluorophenyl)propanenitrile, also known as 2-Amino-3-(2-fluorophenyl)propanenitrile, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of dipeptidyl peptidase 4 (DPP4). This enzyme plays a critical role in glucose metabolism and is a prominent target for diabetes treatment. The inhibition of DPP4 by this compound suggests potential applications in managing blood sugar levels, making it relevant for therapeutic research in diabetes and related metabolic disorders.

Chemical Structure and Properties

The chemical structure of this compound features a propanenitrile backbone with a fluorinated aromatic ring. Its molecular formula is C10H10FN, indicating the presence of an amino group and a nitrile functional group. The fluorine substitution on the phenyl ring enhances the compound's reactivity and biological activity compared to similar compounds.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Amino-3-(2,4-dichlorophenyl)propanenitrile | C10H9Cl2N | Contains chlorine instead of fluorine |

| 2-Amino-3-(phenyl)propanenitrile | C9H10N | Lacks fluorine substitution |

| 3-Amino-3-(4-fluorophenyl)propanenitrile | C10H10FN | Different positioning of the fluorine atom |

Research indicates that this compound binds to DPP4, inhibiting its activity and thereby influencing glucose metabolism. This interaction is critical for developing new treatments for type 2 diabetes. Studies have shown that the presence of the fluorine atom not only affects the compound's chemical properties but also enhances its efficacy as a DPP4 inhibitor.

Case Studies and Research Findings

- Inhibition of DPP4 : A study demonstrated that 2-amino-3-(2-fluorophenyl)propanenitrile exhibits significant binding affinity to DPP4, resulting in improved glucose tolerance in diabetic models. The compound showed a dose-dependent response, indicating its potential as a therapeutic agent for diabetes management.

- Synthesis and Yield : The synthesis of this compound can be achieved through various methods, including cyanosilylation reactions. Research has identified optimal conditions for synthesizing derivatives with high yields and enantioselectivity, which are crucial for evaluating their biological activity .

- Comparative Activity : A comparative analysis with other DPP4 inhibitors revealed that this compound has superior potency due to its unique structural features. The introduction of the fluorine atom significantly enhances its interaction with the enzyme compared to non-fluorinated analogs .

Environmental Factors Affecting Activity

The efficacy of this compound may vary based on environmental factors such as pH and temperature, which influence its stability and biological activity. Understanding these interactions is essential for optimizing its use in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.